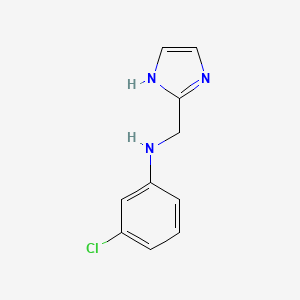

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Description

3-Chloro-N-(1H-imidazol-2-ylmethyl)aniline (CID 61557665) is a substituted aniline derivative with a molecular formula of C₁₀H₁₀ClN₃ . Its structure consists of a 3-chloroaniline moiety linked via a methylene (-CH₂-) group to the 2-position of an imidazole ring. Key spectral data for this compound include:

- SMILES:

C1=CC(=CC(=C1)Cl)NCC2=NC=CN2 - Collision Cross Section (CCS): Predicted CCS values for adducts such as [M+H]⁺ (143.0 Ų) and [M+Na]⁺ (156.6 Ų) suggest moderate molecular compactness .

This compound is of interest in medicinal chemistry due to its structural similarity to antifungal agents like miconazole and ketoconazole, which contain imidazole and substituted aniline motifs .

Properties

IUPAC Name |

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRNCEDVXKEPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660405-04-9 | |

| Record name | 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with 2-chloromethylimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen of the imidazole attacks the chloromethyl group, displacing the chloride ion and forming the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile.

Major Products Formed

Oxidation: Imidazole derivatives with various oxidation states.

Reduction: Amine derivatives with reduced nitrogen functionalities.

Substitution: Substituted aniline derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a fundamental building block in synthesizing more complex molecules. Specifically, it is used in carbon-carbon and carbon-heteroatom bond-forming reactions, which are essential in synthetic organic chemistry .

- Biology: The compound is investigated as a potential ligand in biochemical assays.

- Medicine: It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry: It is utilized in developing advanced materials and as an intermediate in the production of pharmaceuticals.

Antimicrobial Activity

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. Preliminary studies have shown the following efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

These findings suggest its potential as a lead for developing new antimicrobial agents.

Anticancer Efficacy

Research has assessed the effect of 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline on MCF-7 cells, revealing that treatment with concentrations ranging from 1 to 100 µM resulted in significant apoptosis. Further research indicated that the compound's interaction with specific receptors or enzymes could modulate critical signaling pathways involved in cancer progression. Given its dual activity against cancer cells and bacteria, further exploration into its therapeutic applications is warranted, particularly in developing combination therapies for resistant strains or synergistic effects in oncology.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The chlorine atom and the aniline moiety can also participate in various interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Spacer Flexibility : The methylene linker in this compound enhances conformational flexibility compared to fused imidazole-aniline systems (e.g., 5-chloro-2-(1H-imidazol-1-yl)aniline) .

- Substituent Effects : Alkyl chains (e.g., butyl in ) increase hydrophobicity, while electron-withdrawing groups (e.g., -CF₃ in ) may alter electronic properties and reactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Antifungal Activity : The methylene-linked imidazole-aniline scaffold (e.g., ) shows promise for antifungal applications, likely via cytochrome P450 inhibition (similar to ketoconazole).

- Metal Coordination : Compounds like 5-chloro-2-(1H-imidazol-1-yl)aniline may act as ligands for transition metals (e.g., Ni²⁺, Cu²⁺) in catalytic or medicinal complexes .

Biological Activity

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure, featuring a chloro group and an imidazole moiety, suggests various interactions with biological targets, making it a candidate for further research into its therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 660405-04-9

- Molecular Formula : C10H10ClN3

- Molecular Weight : 219.66 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including anticancer, antiviral, and antibacterial properties. Below is a summary of findings from recent studies.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant inhibition of tumor growth in various cancer models:

| Compound | Cell Line Tested | IC50 (μM) | Effectiveness |

|---|---|---|---|

| Compound A | A375 (melanoma) | 1.6 - 8.0 | High |

| Compound B | MCF-7 (breast) | <5.0 | Moderate |

| Compound C | PC-3 (prostate) | 0.29 - 1.48 | High |

In a study involving a murine melanoma xenograft model, compounds related to this structure inhibited tumor growth by up to 73.9% without significant weight loss in subjects .

Antiviral Activity

The imidazole ring present in the compound has been associated with antiviral properties. Research indicates that certain imidazole derivatives can inhibit viral replication effectively against various strains:

| Virus Type | Inhibition Concentration (mg/mL) | Efficacy |

|---|---|---|

| Influenza | 2 | Moderate |

| Hepatitis C Virus | 0.23 - 0.26 | High |

| Cytomegalovirus | <5 | Moderate |

These results suggest that the compound could potentially serve as a therapeutic agent against viral infections .

Antibacterial Activity

Investigations into the antibacterial properties of imidazole derivatives have revealed promising results. For example, studies have shown that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

The presence of the chloro group in the structure may enhance its interaction with bacterial cell membranes, leading to increased potency .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Interaction : It could act on specific receptors in cancer cells or viruses, altering their function and leading to reduced viability.

- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase .

Case Studies

- Study on Anticancer Properties : A study assessed the efficacy of various imidazole derivatives on human melanoma cell lines, revealing that modifications at specific positions on the imidazole ring significantly impacted their IC50 values.

- Antiviral Screening : A comprehensive screening of imidazole derivatives against HCV demonstrated that modifications could enhance their antiviral efficacy, suggesting a structure-activity relationship that warrants further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.